molecular formula C18H20O2 B12657717 1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- CAS No. 17383-99-2

1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl-

Cat. No.: B12657717
CAS No.: 17383-99-2
M. Wt: 268.3 g/mol
InChI Key: YWZRCNNFDDESHR-UHFFFAOYSA-N
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Description

1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- is an organic compound with a unique structure characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions, and two phenyl groups at the 2 and 6 positions

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound’s derivatives are explored for potential therapeutic applications.

    Material Science: It is used in the development of polymers and other advanced materials.

    Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Mechanism of Action

The mechanism of action of 1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: A simpler analog without the phenyl groups.

    1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions.

    2,2-Dimethyl-1,3-dioxane-4,6-dione:

Uniqueness

1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- is unique due to the presence of two phenyl groups, which impart distinct chemical properties and reactivity compared to its simpler analogs

Properties

CAS No.

17383-99-2

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

4,4-dimethyl-2,6-diphenyl-1,3-dioxane

InChI

InChI=1S/C18H20O2/c1-18(2)13-16(14-9-5-3-6-10-14)19-17(20-18)15-11-7-4-8-12-15/h3-12,16-17H,13H2,1-2H3

InChI Key

YWZRCNNFDDESHR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OC(O1)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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